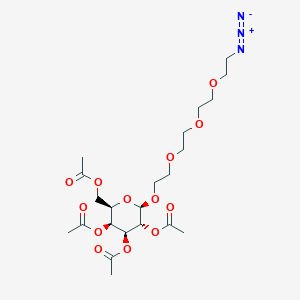

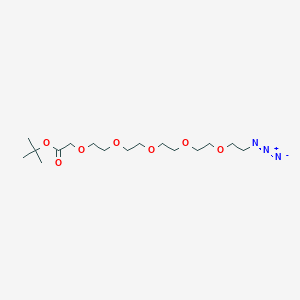

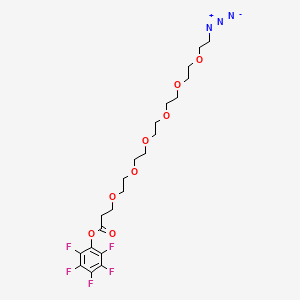

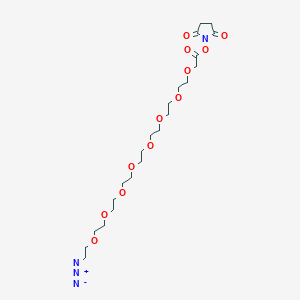

![molecular formula C22H28N4O3 B605944 (2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide CAS No. 2247890-13-5](/img/structure/B605944.png)

(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide

Overview

Description

BAY-6035 is an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It is 100-fold selective for SMYD3 over other histone methyltransferases. BAY-6035 inhibits methylation of MEKK2 peptide in a cell-free assay and in cells (IC50s = 88 and 70 nM, respectively). See the Structural Genomic Consortium (SGC) website for more information.

BAY 6035 is a potent and selective SMYD3 inhibitor.

Scientific Research Applications

SMYD3 Inhibition

BAY-6035 is a novel inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase . SMYD3 has been reported to methylate and regulate several non-histone proteins relevant to cancer .

Anti-Tumoral Therapy

BAY-6035 has potential applications in anti-tumoral therapy. SMYD2 and SMYD3, which BAY-6035 targets, are methyltransferases that act on histone and non-histone proteins to promote tumorigenesis in many cancer types .

Methylation of MAP3K2

BAY-6035 specifically inhibits the methylation of mitogen-activated protein kinase kinase kinase 2 (MAP3K2) by SMYD3 . This could have implications in the regulation of cellular processes.

High Selectivity

BAY-6035 shows nanomolar potency and selectivity against kinases and other protein lysine methyltransferases (PKMTs) . This high selectivity makes it a valuable tool for studying the role of these enzymes in various biological processes.

Drug Discovery

The discovery of BAY-6035 involved the use of a thermal shift assay (TSA)-based high-throughput screening . This highlights its role in advancing drug discovery techniques.

Potential Oncogene Target

Overexpression of SMYD3 has been linked to poor prognosis in certain cancers . As an inhibitor of SMYD3, BAY-6035 could potentially target this oncogene, offering a new approach to cancer treatment.

Mechanism of Action

Target of Action

BAY-6035 is a potent, selective, and substrate-competitive inhibitor of SMYD3 . SMYD3, or SET and MYND domain-containing protein 3, is a protein lysine methyltransferase . It has been reported to methylate and regulate several non-histone proteins relevant to cancer, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2), vascular endothelial growth factor receptor 1 (VEGFR1), and the human epidermal growth factor receptor 2 (HER2) .

Mode of Action

BAY-6035 inhibits the methylation of MEKK2 peptide by SMYD3 . It shows substrate competitive behavior . Crystal structures revealed that this series binds to the substrate binding site and occupies the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern .

Biochemical Pathways

The primary biochemical pathway affected by BAY-6035 is the methylation of the MEKK2 peptide by SMYD3 . MEKK2 is a part of the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and stress response .

Pharmacokinetics

It shows nanomolar potency and selectivity against kinases and other PKMTs .

Result of Action

BAY-6035 specifically inhibits methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay with an IC50 <100 nM . This inhibition of methylation can potentially disrupt the normal functioning of the MAPK signaling pathway, thereby affecting cellular processes regulated by this pathway .

Action Environment

properties

IUPAC Name |

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFRXCBNKKOFGO-IGEOTXOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of BAY-6035 and how does it impact downstream signaling?

A1: BAY-6035 is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase. [, ] It exerts its inhibitory effect by competitively binding to the substrate binding site of SMYD3, specifically occupying the hydrophobic lysine binding pocket. [, ] This interaction prevents SMYD3 from methylating its target proteins, including MAP3K2 (mitogen-activated protein kinase kinase kinase 2). [, ] As a result, BAY-6035 disrupts downstream signaling pathways regulated by SMYD3-mediated methylation.

Q2: What is the structural basis for the interaction between BAY-6035 and SMYD3?

A2: X-ray crystallography studies revealed that BAY-6035, a benzodiazepine-based inhibitor, binds to the substrate binding site of SMYD3. [, ] Notably, the inhibitor interacts with the hydrophobic lysine-binding pocket through a unique hydrogen bonding pattern. [, ] This specific interaction contributes to the high potency and selectivity of BAY-6035 towards SMYD3.

Q3: How does the structure of BAY-6035 influence its inhibitory activity against SMYD3?

A3: While the provided research doesn't delve into detailed SAR (Structure-Activity Relationship) studies, it highlights that BAY-6035 represents a novel benzodiazepine-based inhibitor series. [, ] Optimization efforts within this series led to the identification of BAY-6035, showcasing improved nanomolar potency and selectivity against kinases and other PKMTs compared to earlier compounds. [, ] This suggests that the specific arrangement of the benzodiazepine scaffold and its substituents are crucial for its interaction with SMYD3 and subsequent inhibitory activity. Further research exploring modifications to the BAY-6035 scaffold could provide valuable insights into the SAR and guide the development of even more potent and selective SMYD3 inhibitors.

Q4: What are the potential applications of BAY-6035 as a research tool?

A4: BAY-6035, with its high potency and selectivity for SMYD3, presents a valuable tool for investigating the biological roles of SMYD3 in both healthy and diseased tissues. [, ] By inhibiting SMYD3 activity in various experimental settings, researchers can elucidate the specific functions of this enzyme in cellular processes, signaling pathways, and disease development. The development of BAY-6035 and its congeneric negative control provides a robust system to dissect the intricacies of SMYD3-mediated methylation and its therapeutic implications.

- Gradl, S., et al. "Abstract 1646: Discovery and characterization of BAY-6035, a novel benzodiazepine-based SMYD3 inhibitor." Cancer Res 78 (13 Supplement), 1646-1646 (2018).

- Häger, A., et al. "Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening." Journal of Medicinal Chemistry 61.3 (2018): 933-944.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.